Source: 3-Bromo-6-nitro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. It is characterized by the presence of bromine and nitro substituents on the naphthyridine ring system.
Classification: This compound can be classified as an aromatic heterocycle due to its cyclic structure containing nitrogen atoms. It is also categorized under nitro compounds and halogenated compounds due to the presence of both nitro and bromine functional groups.
Methods: The synthesis of 3-bromo-6-nitro-1,8-naphthyridine typically involves several steps:
Technical Details: Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For example, bromination may require low temperatures to minimize side reactions.
Structure: The molecular structure of 3-bromo-6-nitro-1,8-naphthyridine features a fused bicyclic system with a bromine atom at position 3 and a nitro group at position 6.
3-Bromo-6-nitro-1,8-naphthyridine can participate in various chemical reactions due to its reactive functional groups:
These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different pharmacological properties.
The mechanism of action for compounds like 3-bromo-6-nitro-1,8-naphthyridine often involves:
Relevant data regarding these properties should be experimentally verified for precise applications.
3-Bromo-6-nitro-1,8-naphthyridine has several scientific uses:
1,8-Naphthyridine represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure containing two nitrogen atoms at the 1- and 8-positions. This diazanaphthalene system exhibits remarkable versatility in drug design due to its ability to engage in diverse molecular interactions, including hydrogen bonding, π-π stacking, and metal coordination. The electron-deficient nature of the ring system facilitates electrophilic substitution, particularly at positions 3, 4, 6, and 7, enabling strategic functionalization for optimizing pharmacological profiles. 3-Bromo-6-nitro-1,8-naphthyridine (CAS 2230803-46-8, C₈H₄BrN₃O₂, MW 254.04) exemplifies this strategic functionalization, incorporating halogen and nitro groups at adjacent positions to create a versatile synthon for advanced medicinal chemistry applications [1] [2]. This compound typically presents as a crystalline powder stable at room temperature, with its reactivity dominated by the electron-withdrawing nitro group and the halogen atom susceptible to nucleophilic displacement [1].
Table 1: Key Identifiers and Properties of 3-Bromo-6-nitro-1,8-naphthyridine
Property | Value/Descriptor |
---|---|
IUPAC Name | 3-Bromo-6-nitro-1,8-naphthyridine |
CAS Registry Number | 2230803-46-8 |
Molecular Formula | C₈H₄BrN₃O₂ |
Molecular Weight | 254.04 g/mol |
Physical Form | Powder |
Storage Temperature | Room Temperature (RT) |
Purity Specification | ≥95% |
SMILES | O=N+[O-] |
The strategic incorporation of bromine and nitro groups at the 3- and 6-positions of the 1,8-naphthyridine scaffold creates a multifaceted chemical entity with distinct electronic and reactivity profiles. The bromo substituent serves dual purposes: as a steric and electronic modulator influencing target binding, and as a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). The ortho-nitro group exerts a powerful electron-withdrawing effect, significantly enhancing the electrophilicity of adjacent positions while providing hydrogen-bond acceptor capabilities. This combination creates a push-pull electronic system within the naphthyridine core, enhancing dipole moments and influencing crystal packing and solubility [6].
Bioisosteric replacement studies demonstrate that the nitro group in 6-position is critical for target engagement in enzyme inhibition. For instance, in carbonic anhydrase (CA) inhibitors, the nitro group facilitates hydrogen bonding with Thr199 (CA-II) or Gln92 (CA-IX) residues in the active site, contributing to sub-micromolar inhibitory potency observed in structurally related 1,8-naphthyridine derivatives [4]. Similarly, the bromine atom at position 3 provides optimal halogen bonding interactions with carbonyl oxygen atoms in hydrophobic enzyme pockets, as evidenced in dual CA/alkaline phosphatase (ALP) inhibitors where brominated analogs showed significantly enhanced activity compared to chloro or fluoro counterparts [4].
Table 2: Impact of Halogen-Nitro Functionalization on Enzyme Inhibition (Selected 1,8-Naphthyridine Derivatives) [4]
Compound Structure | Target Enzyme | IC₅₀ (μM) | Activity vs Standard |
---|---|---|---|
1e (Butane substitution) | CA-II | 0.44 ± 0.19 | ~4-fold > Acetazolamide |
1g (m-OMe-C₆H₅) | CA-IX | 0.11 ± 0.03 | ~10-fold > Acetazolamide |
1b (Fluorobenzene) | b-TNAP | 0.122 ± 0.06 | 100-800x > Levamisole |
1e (Butane substitution) | c-IAP | 0.107 ± 0.02 | 100-800x > L-Phenylalanine |
The medicinal journey of 1,8-naphthyridines began with the serendipitous discovery of nalidixic acid in 1962, the first-generation quinolone antibiotic featuring a 1,8-naphthyridine core. This breakthrough established the scaffold's capacity to target DNA gyrase and topoisomerase IV, critical bacterial enzymes [8]. The subsequent five decades witnessed systematic structural refinements: introduction of the C-6 fluorine (enhancing Gram-negative coverage and cellular penetration), addition of piperazinyl groups at C-7 (improving pharmacokinetics and anti-pseudomonal activity), and incorporation of cyclopropyl at N-1 (broadening spectrum). These innovations yielded clinically impactful agents like enoxacin (3), gemifloxacin (5), and trovafloxacin (7), though some faced withdrawal due to toxicity concerns [8] [10].
Beyond antibacterials, the scaffold diversified into antiviral and anticancer domains. The 2000s saw development of HIV integrase strand transfer inhibitors (INSTIs) featuring 1,6-naphthyridines (e.g., L-870,810), exploiting the scaffold's metal-chelating capability to bind Mg²⁺ in the catalytic site. Recent evolution produced 1,8-naphthyridine-based INSTI candidates (e.g., compounds 4c, 4d, 4f) with superior resistance profiles. Their design incorporates a 1-hydroxy-2-oxo motif for optimal Mg²⁺ chelation and positioning within the substrate envelope to evade resistance mutations [10]. Parallel efforts yielded voreloxin, a 1,8-naphthyridine topoisomerase II inhibitor that induces replication-dependent DNA damage and apoptosis in cancer cells [7]. Synthetic methodologies evolved from classical Friedländer condensations to modern catalytic approaches, such as PtCl₂-catalyzed cycloisomerization of ortho-alkynyl-N-pyrrolylpyridines, enabling efficient access to diversely substituted derivatives like 3-bromo-6-nitro-1,8-naphthyridine with yields exceeding 88% [4] [6].
3-Bromo-6-nitro-1,8-naphthyridine serves as a pivotal multifunctional building block in medicinal chemistry programs, leveraging the orthogonal reactivity of its halogen and nitro groups for sequential derivatization. The bromine atom undergoes efficient palladium-catalyzed couplings, while the nitro group facilitates reduction to amino derivatives (valuable for amide formation or diazotization) or participates in nucleophilic aromatic substitution (SNAr) with amines/thiols. This versatility is exploited in several therapeutic contexts:
Table 3: Therapeutic Applications of 3-Bromo-6-nitro-1,8-naphthyridine Derivatives
Therapeutic Area | Derivative Example | Biological Activity | Key Structural Modification |
---|---|---|---|
Antitubercular [5] | ANA-12 | MIC = 6.25 μg/mL (Mtb H37Rv) | Piperazine-linked nitrofuranamide |
Anticancer [7] | 10c | IC₅₀ = 1.47 μM (MCF-7) | 3-(4-Hydroxy-7-methylnaphthyridinyl)-1-arylprop-2-en-1-one |
Dual CA/ALP Inhibition [4] | 1g | IC₅₀ = 0.11 μM (CA-IX), 0.10 μM (CA-II) | m-Methoxybenzene at pyrrolo position |
Antibiotic Potentiation [9] | Trifluoromethylsulfonamide | 4-fold ↓ Norfloxacin MIC (MRSA) | N-(5-Chloro-1,8-naphthyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7